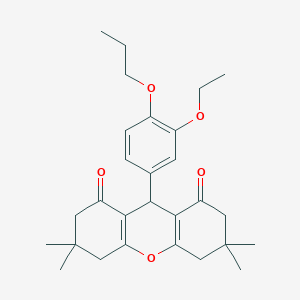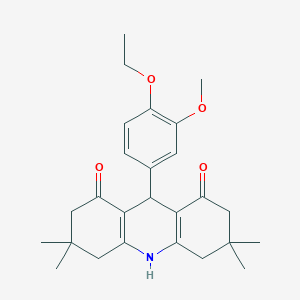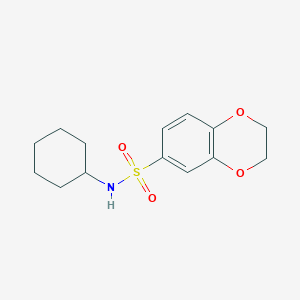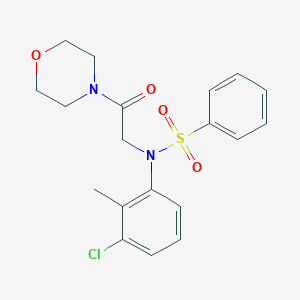![molecular formula C29H26N2O5 B422063 ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B422063.png)
ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a molecular formula of C27H26N2O5 This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, amide, and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrrole derivative and a benzaldehyde derivative.
Esterification: The ester group is introduced through an esterification reaction involving an alcohol and a carboxylic acid derivative.
Amidation: The final step involves the formation of the amide group through a reaction between an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the pyrrole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its chemical stability and functional groups.
Wirkmechanismus
The mechanism of action of ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar structure but with an isobutyl group instead of a phenyl group.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: This compound contains a thiophene ring instead of a pyrrole ring.
4-(2-Anilino-2-oxoethoxy)-N-cyclohexylbenzamide: This compound has a benzamide group instead of a pyrrole ring.
Eigenschaften
Molekularformel |
C29H26N2O5 |
|---|---|
Molekulargewicht |
482.5g/mol |
IUPAC-Name |
ethyl (4Z)-4-[[4-(2-anilino-2-oxoethoxy)phenyl]methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C29H26N2O5/c1-3-35-29(34)27-20(2)31(23-12-8-5-9-13-23)28(33)25(27)18-21-14-16-24(17-15-21)36-19-26(32)30-22-10-6-4-7-11-22/h4-18H,3,19H2,1-2H3,(H,30,32)/b25-18- |
InChI-Schlüssel |
YGCHBIHJUBMWAA-BWAHOGKJSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C |
Isomerische SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[1-(2-ethoxy-2-oxoethyl)-1H-indol-3-yl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421980.png)

![(5E)-1-(4-methylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B421982.png)

![ethyl 2-[(1-ethyl-1H-indol-3-yl)methylene]-5-(4-isopropylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421985.png)

![ethyl 4-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B421990.png)
![4-({5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B421992.png)
![4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B421996.png)
![methyl 4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B421997.png)
![methyl 2-methyl-5-oxo-4-[5-(phenylsulfanyl)-2-furyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B421998.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-cyclopentylacetamide](/img/structure/B421999.png)
![N-(4-ethoxyphenyl)-4-(methylsulfanyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422000.png)

